3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Enhanced Lipophilicity (LogP) vs. 3,5-Dimethylaniline and N-Propylaniline
3,5-Dimethyl-N-propylaniline exhibits significantly higher lipophilicity than its primary analog 3,5-dimethylaniline and the non-ring-substituted N-propylaniline. The computed XLogP3 value is 3.5, compared to 2.0 for 3,5-dimethylaniline and 2.5 for N-propylaniline [1] [2] [3]. This 1.5-unit increase in LogP relative to 3,5-dimethylaniline translates to a theoretical ~32-fold greater partition into octanol, while the 1.0-unit increase relative to N-propylaniline corresponds to a ~10-fold difference, assuming linear free-energy relationships.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3,5-Dimethylaniline (XLogP3 = 2.0); N-Propylaniline (XLogP3 = 2.5) |
| Quantified Difference | +1.5 vs. 3,5-dimethylaniline; +1.0 vs. N-propylaniline |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The elevated LogP value indicates superior solubility in non-polar media, which is critical for designing hydrophobic reaction environments, improving membrane permeability in agrochemical lead optimization, and tuning the elution profile in chromatographic purification.
- [1] PubChem. 3,5-Dimethyl-N-propylaniline (CID 20460909). Computed Properties. Accessed 2026. View Source
- [2] PubChem. 3,5-Dimethylaniline (CID 7949). Computed Properties. Accessed 2026. View Source
- [3] PubChem. N-Propylaniline (CID 12153). Computed Properties. Accessed 2026. View Source
